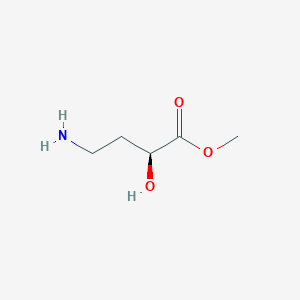

Methyl (S)-(-)-4-amino-2-hydroxybutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and pH may also be analyzed .Scientific Research Applications

Platform Molecule in Biorefinery Concept : Methyl (S)-(-)-4-amino-2-hydroxybutanoate is investigated in the context of α-hydroxy acids (AHAs) like lactic acid, which are considered platform molecules in biorefinery concepts. These AHAs, particularly those with a four-carbon backbone structure, are of interest for their potential use in solvents and biodegradable polyester plastics (Dusselier et al., 2013).

Synthesis of Bicyclic Oxygen Heterocycles : Research has shown the synthesis of compounds like methyl (4E,7R)-7-hydroxyoctanoate from ethyl (R)-3-hydroxybutanoate, leading to the creation of bicyclic oxygen heterocycles. This involves the reaction with aldehydes, creating three new stereogenic centers (Elsworth & Willis, 2008).

Biocatalysis for Amino Acid Synthesis : The use of enzymes like aldolases and transaminases has been employed in the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, a process that involves biocatalytic one-pot cyclic cascades. This method utilizes formaldehyde and alanine as starting materials, demonstrating the biotechnological potential of this compound (Hernández et al., 2017).

Organotin(IV) Complexes in Anticancer Drugs : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested against various human tumor cell lines. These studies involve the use of compounds like potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and highlight the medicinal chemistry potential of this compound class (Basu Baul et al., 2009).

Enzymatic Reduction in Antibiotic Synthesis : Studies involving yeast-catalyzed stereoselective reduction for the preparation of (S)-(+)-4-amino-2-hydroxybutanoate, a structural component of the antibiotic Amikacin, showcase the role of biocatalysis in antibiotic synthesis (Harris & Sih, 1992).

Metabolic Studies in Pancreatic Islets : The metabolism of related compounds, like 4-methyl-2-oxopentanoate, in rat pancreatic islets has been studied, providing insights into the uptake, catabolism, and incorporation into various biochemical pathways (Hutton, Sener, & Malaisse, 1979).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body

Mode of Action

It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds are known to be involved in various metabolic pathways, such as the acetyl coa pathway , and the methylation/demethylation pathways

Pharmacokinetics

A related compound, mdhb, has been reported to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It also permeates the blood-brain barrier and is rapidly distributed to all organs

Result of Action

Similar compounds are known to cause changes at the molecular and cellular level, such as dna methylation

Action Environment

It’s known that environmental factors can affect the action of similar compounds . For instance, the presence of certain metals or changes in pH can influence the activity and stability of some compounds

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl (2S)-4-amino-2-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGXFXBXPGNZKO-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)

![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)

![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)

![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)

![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)